3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one
CAS No.: 361479-91-6
Cat. No.: VC7392086
Molecular Formula: C23H23N3O3
Molecular Weight: 389.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361479-91-6 |
|---|---|
| Molecular Formula | C23H23N3O3 |
| Molecular Weight | 389.455 |
| IUPAC Name | 3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28) |
| Standard InChI Key | UGFPQOUHYKRAHS-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C |
Introduction
Molecular Architecture and Structural Features
The compound’s structure integrates two pharmacologically significant heterocycles: a quinolin-2(1H)-one core and a 4,5-dihydro-1H-pyrazole ring. The quinoline moiety is substituted with an ethoxy group at position 7, while the pyrazole ring features a 1-acetyl group and a p-tolyl (4-methylphenyl) substituent at position 3. Key structural attributes include:
-
Quinolin-2(1H)-one Core: The ketone at position 2 introduces hydrogen-bonding potential, which may influence receptor binding . The 7-ethoxy group enhances lipophilicity, potentially improving membrane permeability .
-
4,5-Dihydro-1H-Pyrazole Ring: Partial saturation of the pyrazole ring reduces planarity, possibly modulating steric interactions with biological targets . The 1-acetyl group may serve as a metabolic liability, influencing pharmacokinetics .
-
p-Tolyl Substituent: The methyl group on the phenyl ring at position 3 contributes to hydrophobic interactions, a feature associated with enhanced affinity in kinase inhibitors .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃N₃O₃ |
| Molecular Weight | 401.46 g/mol |
| Hydrogen Bond Donors | 1 (quinolinone NH) |
| Hydrogen Bond Acceptors | 5 (ketone, acetyl, ethoxy) |
| Rotatable Bonds | 5 |
Synthetic Strategies and Optimization
While no explicit synthesis for this compound is reported, analogous pyrazole-quinoline hybrids suggest feasible routes:
Pyrazole Ring Formation
The 4,5-dihydro-pyrazole core may be synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (CAS 892474-55-4) was prepared using a similar approach, where a chalcone derivative reacted with acetylhydrazine . Adapting this method, the target compound’s pyrazole could form from a p-tolyl-substituted enone and hydrazine acetate.
Quinoline Functionalization
Physicochemical and Spectroscopic Characterization
Solubility and Lipophilicity
Predicted logP values (ChemAxon) suggest moderate lipophilicity (logP ≈ 3.2), favoring blood-brain barrier penetration. Aqueous solubility is likely limited (<10 μg/mL), necessitating formulation with co-solvents .
Spectral Data (Hypothetical)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=9.2 Hz, H-5 quinoline), 7.89 (s, H-3 pyrazole), 7.45–7.32 (m, p-tolyl), 4.12 (q, J=7.0 Hz, OCH₂CH₃), 2.56 (s, COCH₃), 2.38 (s, CH₃ p-tolyl).
-
IR (KBr): 1685 cm⁻¹ (quinolinone C=O), 1650 cm⁻¹ (acetyl C=O), 1240 cm⁻¹ (C-O-C ethoxy).
Biological Activity and Mechanistic Insights
Kinase Inhibition
Structural analogs in patent EP2498775A1 show p38 MAP kinase inhibition (IC₅₀ <100 nM) . The acetyl and p-tolyl groups may occupy hydrophobic pockets in the ATP-binding site, as observed in co-crystal structures of related inhibitors.
Table 2: Hypothetical Activity Profile
| Target | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| p38 MAP kinase | 0.15–0.45 | ATP-competitive inhibition |
| COX-2 | 1.2–3.8 | Allosteric modulation |
| iNOS | 0.8–2.1 | Substrate binding interference |
Applications and Future Directions
Therapeutic Prospects
-
Autoimmune Diseases: p38 MAP kinase inhibition suggests utility in rheumatoid arthritis .
-
Neuroinflammation: Lipophilicity and moderate molecular weight (401.46 Da) may enable CNS penetration for Alzheimer’s disease applications .
Synthetic Chemistry Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume